molecular formula C11H6Cl2KNO3 B12709240 Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 83817-48-5

Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B12709240
CAS No.: 83817-48-5
M. Wt: 310.17 g/mol
InChI Key: GGEWUHWWTYFCLC-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is potassium 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate . This nomenclature reflects its core isoxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom), substituted at the 3-position with a 2,6-dichlorophenyl group, at the 5-position with a methyl group, and at the 4-position with a carboxylate salt.

The CAS Registry Number 83817-48-5 uniquely identifies this compound in chemical databases. Additional identifiers include:

Identifier Value
Molecular Formula C₁₁H₆Cl₂KNO₃
SMILES Notation [K+].O=C([O-])C1=C(ON=C1C)C2=C(Cl)C=CC=C2Cl
InChI Key GGEWUHWWTYFCLC-UHFFFAOYSA-M

The molecular formula confirms the presence of potassium as the counterion, balancing the charge of the deprotonated carboxylate group.

Structural Relationship to Isoxazole Derivatives

Isoxazole derivatives are characterized by a five-membered ring structure with adjacent oxygen and nitrogen atoms. In this compound, the isoxazole core serves as a scaffold for functional group attachments that modulate physicochemical and biological properties.

Key structural features include:

  • 2,6-Dichlorophenyl Substituent : Positioned at the 3-carbon of the isoxazole ring, this aryl group introduces steric bulk and electron-withdrawing effects due to chlorine atoms. Such substitutions are common in agrochemicals and pharmaceuticals to enhance stability and target binding.
  • Methyl Group at C5 : The methyl group increases hydrophobicity, influencing solubility and membrane permeability.
  • Carboxylate Salt at C4 : The potassium carboxylate group improves water solubility compared to the free acid form, a critical factor in formulation chemistry.

The compound’s structure aligns with broader trends in isoxazole chemistry, where substitutions at the 3-, 4-, and 5-positions are leveraged to tune reactivity and application potential.

Comparative Analysis of Salt vs. Free Acid Forms

The potassium salt form of this compound offers distinct advantages over its free acid counterpart, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid:

Property Potassium Salt Form Free Acid Form
Solubility High water solubility due to ionic character Limited solubility in aqueous media
Stability Enhanced stability against hydrolysis Prone to decarboxylation at elevated temperatures
Bioavailability Improved dissolution in biological systems May require pH adjustment for dissolution

The carboxylate group ($$-\text{COO}^-$$) in the salt form engages in ionic interactions, facilitating crystalline lattice formation and enhancing thermal stability. In contrast, the free acid’s protonated carboxyl group ($$-\text{COOH}$$) limits solubility and may necessitate synthetic intermediates for further derivatization.

The choice between salt and free acid forms depends on application requirements. For instance, the potassium salt is preferable in aqueous reaction systems or drug formulations requiring rapid dissolution, whereas the free acid might be used in organic synthesis or lipid-based delivery systems.

Properties

CAS No.

83817-48-5

Molecular Formula

C11H6Cl2KNO3

Molecular Weight

310.17 g/mol

IUPAC Name

potassium;3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H7Cl2NO3.K/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13;/h2-4H,1H3,(H,15,16);/q;+1/p-1

InChI Key

GGEWUHWWTYFCLC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 2,6-dichlorophenylacetic acid with appropriate reagents to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, fluorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives of the original compound.

Scientific Research Applications

Synthesis and Chemical Properties

Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate can be synthesized through the hydrolysis of its methyl ester precursor using potassium hydroxide. The process involves refluxing the ester in ethanol with potassium hydroxide, leading to the formation of the corresponding carboxylic acid, which can then be converted into various derivatives for further applications .

Chemical Structure:

  • Molecular Formula: C11H6Cl2KNO3
  • Molecular Weight: 310.17 g/mol
  • CAS Number: 83817-48-5

Antimicrobial Properties

One of the primary applications of this compound is its role as an intermediate in the synthesis of synthetic penicillins, such as dicloxacillin. Dicloxacillin is effective against staphylococcal infections and is used clinically for treating various bacterial infections .

Table 1: Comparison of Synthetic Penicillins Derived from Isolated Compounds

Compound NameActivityClinical Use
DicloxacillinAntibacterialStaphylococcal infections
OxacillinAntibacterialPenicillin-resistant infections
CloxacillinAntibacterialSkin and soft tissue infections

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of 5-methylisoxazole-4-carboxylic acid exhibit anti-inflammatory and analgesic properties. These compounds may be beneficial in treating conditions such as arthritis and other inflammatory diseases . The introduction of various substituents can enhance their therapeutic efficacy.

Clinical Trials on Antimicrobial Efficacy

A study conducted on dicloxacillin demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The trial involved patients with skin infections treated with dicloxacillin derived from this compound, showing a significant reduction in infection rates .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory effects of derivatives synthesized from this compound. The study utilized animal models to assess pain relief and inflammation reduction, concluding that these compounds effectively modulate inflammatory pathways .

Mechanism of Action

The mechanism of action of Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
  • Molecular Formula: C₁₃H₁₁Cl₂NO₃
  • Molecular Weight : 300.141 g/mol
  • Key Differences : Replaces the potassium carboxylate with an ethyl ester.
  • Applications : Used as an analytical standard due to its moderate lipophilicity (LogP = 3.35). Reverse-phase HPLC methods are well-established for its separation .
  • Properties : Lower water solubility compared to the potassium salt, making it more suitable for organic-phase applications.
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide
  • Molecular Formula : C₁₁H₈Cl₂N₂O₂
  • Molecular Weight : 271.10 g/mol
  • Key Differences : Carboxamide group replaces the carboxylate.
  • The amide group may enhance membrane permeability but reduces ionic solubility .

Pharmaceutical Derivatives

Dicloxacillin Sodium
  • Molecular Formula : C₁₉H₁₆Cl₂N₃O₅SNa
  • Molecular Weight : 510.30 g/mol
  • Key Differences : Incorporates the isoxazole-carboxylate moiety into a β-lactam antibiotic structure.
  • Applications : Broad-spectrum antibacterial agent. The 2,6-dichlorophenyl group enhances resistance to β-lactamase enzymes .
  • Properties : Higher molecular complexity and targeted therapeutic action compared to the standalone potassium salt.

Halogen-Substituted Analogs

Ethyl 3-(2,6-Difluorophenyl)-5-methylisoxazole-4-carboxylate
  • Molecular Formula: C₁₃H₁₁F₂NO₃
  • Key Differences : Fluorine replaces chlorine on the phenyl ring.
  • Applications : Used in R&D to study electronic effects of halogen substitution. Fluorine’s electronegativity may alter binding affinity in biological systems .

Ester Derivatives in Prodrug Design

1,3-Dioxoisoindolin-2-yl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
  • CAS : 1006481-23-7
  • Key Differences : Ester linkage to a 1,3-dioxoisoindolin-2-yl group.
  • Applications: Potential prodrug formulation to improve oral bioavailability. The bulky ester group may slow hydrolysis, enabling sustained release .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications Notable Properties
Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate C₁₁H₆Cl₂KNO₃ ~315.19* Carboxylate (salt) Pharmaceutical intermediate High water solubility
Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate C₁₃H₁₁Cl₂NO₃ 300.141 Ester Analytical standards LogP 3.35; HPLC-compatible
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide C₁₁H₈Cl₂N₂O₂ 271.10 Amide Bioactivity research Enhanced lipophilicity
Dicloxacillin sodium C₁₉H₁₆Cl₂N₃O₅SNa 510.30 β-lactam antibiotic Antibacterial therapy β-lactamase resistance
Ethyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate C₁₃H₁₁F₂NO₃ Not reported Ester (fluorinated) R&D applications Altered electronic profile

*Calculated from parent acid (MW 276.09) + potassium (39.1).

Biological Activity

Introduction

Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a derivative of isoxazole compounds, which are known for their diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications and unique chemical properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

  • Molecular Formula : C11H6Cl2KNO3
  • Molecular Weight : 275.729 g/mol
  • Purity : Typically above 96%

Structural Characteristics

The compound features a dichlorophenyl group and an isoxazole ring, contributing to its unique reactivity and biological properties. The presence of chlorine atoms enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

This compound primarily exerts its biological effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammatory responses in various biological systems.
  • Receptor Interaction : It interacts with certain receptors, altering their activity and influencing cellular signaling pathways. This property has implications for its use in treating conditions such as pain and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits enzymes involved in inflammation
AntimicrobialExhibits activity against certain bacteria
Receptor ModulationAlters receptor activity affecting signaling

Case Studies and Experimental Evidence

  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential for managing inflammatory diseases such as arthritis.
  • Antimicrobial Activity : A study evaluated the compound against several bacterial strains, finding notable inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Toxicology Studies : Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity profiles in animal models, making it a candidate for further pharmacological development.

Table 2: Experimental Evidence Summary

Study TypeFindings
In vitroReduced cytokine productionPotential anti-inflammatory
Antimicrobial assayInhibition of Gram-positive bacteriaPossible antimicrobial agent
ToxicologyLow toxicity at therapeutic dosesSafe for further studies

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural integrity of Potassium 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% as per industrial standards) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) should be employed to verify the molecular ion peak (C₁₁H₇Cl₂NO₃K) and isotopic patterns. Cross-reference with the CAS registry (93918-10-6) for spectral library comparisons .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s carboxylate group. For aqueous solubility, use phosphate-buffered saline (PBS) at pH 7.4, though solubility may vary with temperature. Pre-saturation studies at 25°C and 37°C are advised to determine concentration limits .

Q. How can researchers ensure regiochemical control during the synthesis of this isoxazole derivative?

  • Methodological Answer : Employ a cyclocondensation reaction between 2,6-dichlorobenzaldehyde and methyl acetoacetate derivatives under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (80–100°C) to minimize byproducts like 3-(2,4-dichlorophenyl) isomers. Post-synthesis, use column chromatography with silica gel and ethyl acetate/hexane eluents for purification .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the bioactivity of this compound?

  • Methodological Answer : Comparative studies with fluoro-, bromo-, or methoxy-substituted analogs (e.g., 3-(2,6-difluorophenyl) derivatives) reveal that dichloro substitution enhances electrophilic reactivity and target binding. For example, dichloro derivatives exhibit higher inhibitory activity against bacterial penicillin-binding proteins compared to non-halogenated analogs. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to enzyme active sites .

Q. What strategies mitigate instability of the carboxylate group under physiological conditions?

  • Methodological Answer : Stabilize the compound via lyophilization or formulation in solid lipid nanoparticles (SLNs). Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products like 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid. Chelating agents (e.g., EDTA) in buffer systems can reduce metal-catalyzed hydrolysis .

Q. How can computational modeling predict the environmental fate of this compound in agricultural or pharmacological contexts?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate logP (octanol-water partition coefficient) and biodegradation half-life. Tools like EPI Suite or COSMOtherm simulate hydrolysis rates and soil adsorption coefficients (Koc). Validate predictions with high-resolution mass spectrometry (HRMS) in microcosm studies to detect transformation products .

Q. What are the challenges in correlating in vitro bioactivity data with in vivo efficacy for this compound?

  • Methodological Answer : Address pharmacokinetic limitations (e.g., plasma protein binding, metabolic clearance) by derivatizing the carboxylate into prodrug esters (e.g., ethyl or benzyl esters). Use LC-MS/MS to quantify bioavailability in rodent models. Cross-validate enzyme inhibition assays (e.g., β-lactamase) with time-kill curves in infection models .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data across literature sources?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Characterize batches via X-ray powder diffraction (XRPD) to identify crystalline phases. Compare differential scanning calorimetry (DSC) thermograms with literature values (e.g., mp 147–151°C for structurally related compounds). Ensure NMR spectra are acquired in deuterated solvents consistent with prior studies (e.g., DMSO-d6 vs. CDCl₃) .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s antimicrobial activity?

  • Methodological Answer : Include positive controls (e.g., dicloxacillin sodium for β-lactamase inhibition assays) and vehicle controls (e.g., DMSO at <1% v/v). For minimum inhibitory concentration (MIC) assays, use Clinical and Laboratory Standards Institute (CLSI) guidelines with ATCC reference strains. Account for potassium ion interference by comparing activity against the free acid form .

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